molecular formula C19H24N2 B3395214 1-phenethyl-N-phenylpiperidin-4-amine CAS No. 21409-26-7

1-phenethyl-N-phenylpiperidin-4-amine

Cat. No. B3395214
Key on ui cas rn: 21409-26-7
M. Wt: 280.4 g/mol
InChI Key: ZCMDXDQUYIWEKB-UHFFFAOYSA-N
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Patent
US07109310B2

Procedure details

The title compound was prepared by the method outlined in Example 1 using 1-phenethyl-4-piperidone (5.3 g, 0.026 mol), aniline (5.01 ml, 0.55 mol), acetic acid (3 ml) 1,2-dichloroethane (100 ml) and sodium triacetoxyborohydride (5.82 g, 0.027 mol). The title compound was obtained as a white solid (74% yield).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
5.82 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(O)(=O)C>[CH2:1]([N:9]1[CH2:14][CH2:13][CH:12]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N1CCC(CC1)=O
Step Two
Name
Quantity
5.01 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
5.82 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by the method

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1CCC(CC1)NC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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